N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features a benzodioxin ring and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Amide Bond Formation: The final step often involves coupling the benzodioxin and indole intermediates through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANAMIDE
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O7 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-12(22(27)25-14-5-6-16-17(11-14)33-8-7-32-16)24-23(28)15-9-13-10-18(29-2)20(30-3)21(31-4)19(13)26-15/h5-6,9-12,26H,7-8H2,1-4H3,(H,24,28)(H,25,27)/t12-/m0/s1 |
InChI Key |
LPLAEPBMYVOLCQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC |
Origin of Product |
United States |
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